S1P4 Agonist Potency Comparison
In a systematic SAR study of phenylethanolamine derivatives, the compound containing the 2-bromo-4-chlorophenyl motif (Compound 8g) exhibited an EC50 of 232 nM for agonism at the S1P4 receptor. This is a stark contrast to the 2-chlorophenyl analog (Compound 8a), which was inactive (NA) at concentrations up to 25 μM [1]. Furthermore, the 2-bromo-4-chlorophenyl derivative is approximately 17-fold more potent than the 2-chloro-4-methoxyphenyl analog (Compound 8i, EC50 = 3900 nM) and demonstrates a 2.6-fold higher potency than the 2,4,6-trichlorophenyl variant (Compound 8s, EC50 = 570 nM) [1].
| Evidence Dimension | EC50 (Functional Agonism) |
|---|---|
| Target Compound Data | 232 nM |
| Comparator Or Baseline | 2-chlorophenyl analog (Compound 8a): Inactive (NA) at ≤25 μM; 2-chloro-4-methoxyphenyl analog (Compound 8i): 3900 nM; 2,4,6-trichlorophenyl analog (Compound 8s): 570 nM |
| Quantified Difference | Target compound is >100-fold more potent than inactive analog; 17-fold more potent than Compound 8i; 2.6-fold more potent than Compound 8s. |
| Conditions | Functional agonist assay on human S1P4 receptor expressed in CHO cells. Data are mean of n=3 determinations. |
Why This Matters
This quantifiable potency advantage is critical for selecting a lead compound or key intermediate in S1P4-targeted drug discovery, directly impacting hit-to-lead progression and reducing the need for further SAR exploration of less active scaffolds.
- [1] PMC3248976: Discovery, Design and Synthesis of Novel Potent and Selective Sphingosine-1-Phosphate 4 Receptor (S1P4-R) Agonists. National Center for Biotechnology Information, U.S. National Library of Medicine. View Source
